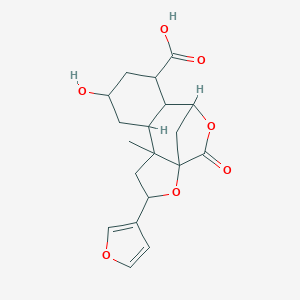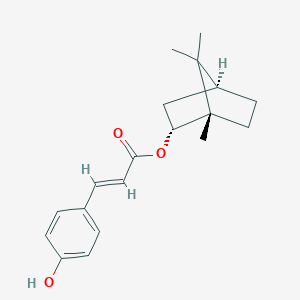
Lansiumarin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lansiumarin C is a naturally occurring furocoumarin compound isolated from the branches of Clausena lansium, a plant belonging to the Rutaceae family . It is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields.
Biochemical Analysis
Biochemical Properties
Lansiumarin C interacts with various biomolecules in biochemical reactions. It is known to decrease nitric oxide (NO) and tumor necrosis factor-alpha (TNF-alpha) production in lipopolysaccharide (LPS)-induced macrophages
Cellular Effects
It is known to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
It is yet to be determined whether it interacts with any transporters or binding proteins, and what effects it has on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lansiumarin C can be synthesized through a series of chemical reactions involving the coupling of appropriate precursors under controlled conditions. The detailed synthetic routes and reaction conditions are typically documented in specialized chemical literature and patents.
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from Clausena lansium branches. The process includes solvent extraction, chromatographic separation, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Lansiumarin C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydroperoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions include hydroperoxides, reduced derivatives, and substituted furocoumarins .
Scientific Research Applications
Lansiumarin C has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of furocoumarins and their chemical properties.
Industry: this compound is used in the development of natural product-based pharmaceuticals and cosmetics.
Mechanism of Action
Lansiumarin C exerts its effects through various molecular targets and pathways. It has been shown to decrease nitric oxide and tumor necrosis factor-α production in lipopolysaccharide-induced macrophages . The exact mechanism involves the modulation of inflammatory signaling pathways and the inhibition of pro-inflammatory cytokine production.
Comparison with Similar Compounds
Lansiumarin C is unique among furocoumarins due to its specific chemical structure and biological activities. Similar compounds include:
Lansiumarin A: Another furocoumarin isolated from Clausena lansium with similar but distinct biological activities.
8-Geranyloxypsoralen: A structurally related compound with different physicochemical properties and bioactivities.
Indicolactone: A compound with a similar core structure but different functional groups and biological effects.
This compound stands out due to its specific anti-inflammatory and antioxidant properties, making it a valuable compound for further research and development.
Properties
CAS No. |
205115-75-9 |
|---|---|
Molecular Formula |
C21H22O5 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
9-[(2E,6S)-6-hydroxy-3,7-dimethylocta-2,7-dienoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H22O5/c1-13(2)17(22)6-4-14(3)8-10-25-21-19-16(9-11-24-19)12-15-5-7-18(23)26-20(15)21/h5,7-9,11-12,17,22H,1,4,6,10H2,2-3H3/b14-8+/t17-/m0/s1 |
InChI Key |
DBHLROWQWPSCQG-AAKUMTKESA-N |
SMILES |
CC(=C)C(CCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C)O |
Isomeric SMILES |
CC(=C)[C@H](CC/C(=C/COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/C)O |
Canonical SMILES |
CC(=C)C(CCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C)O |
Appearance |
Oil |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B198086.png)






![(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B198510.png)




